6-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester
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Overview
Description
“6-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester” is a chemical compound with the CAS Number: 1250999-49-5 . It has a molecular weight of 267.33 and its IUPAC name is tert-butyl 6-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate . The compound is typically in the form of a white to yellow solid .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 267.33 . It appears as a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Radioligand Development
- A key study involved the synthesis of a high affinity and selective radioligand for the diazepam-insensitive (DI) benzodiazepine receptor, which was synthesized from tert-butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate. This compound is potentially useful as a SPECT imaging agent to study DI benzodiazepine receptors (Xiao-shu He et al., 1994).
Receptor Affinity and Selectivity
- Another study synthesized a series of imidazo[1,5-a][1,4]benzodiazepine esters with varying ester side chains and 8-position substituents, demonstrating that the tert-butyl ester compound exhibited the highest affinity for DI within the series of 8-chloro esters. This highlights the influence of ester side chains and substituents on ligand affinity and selectivity at benzodiazepine receptor subtypes (Z. Gu et al., 1993).
Imaging Agent Development
- A related compound, tert-butyl 8-iodo-5,6 dihydro-5-methyl-6-oxo-4H-imidazo [1,5a][1,4] benzodiazepine-3-carboxylate, was prepared to study the diazepam-insensitive benzodiazepine receptor subtype using [123I] analogues, which were prepared in high radiochemical yields. This indicates potential applications in receptor imaging and pharmacological studies (A. Katsifis et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-5-10(8-17)6-16-9-14-4-11(16)7-15/h4,9-10,17H,5-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYNBDUBWFTAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=NC=C2C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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